
Guanidine, N-(1,1-dimethylethyl)-N',N''-bis(2-thiazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is a chemical compound known for its unique structure and properties This compound features a guanidine core substituted with two thiazolyl groups and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’,N’‘-bis(2-thiazolyl)- typically involves the reaction of guanidine derivatives with thiazole-containing compounds under controlled conditions. One common method includes the use of N,N’-bis(2-thiazolyl)guanidine as a starting material, which is then reacted with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The thiazolyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolyl groups or the guanidine core.
Substitution: Nucleophilic substitution reactions can occur at the thiazolyl rings or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolyl rings.
Wissenschaftliche Forschungsanwendungen
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Research is ongoing into its potential use as a drug candidate for treating bacterial infections and other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The thiazolyl groups can form hydrogen bonds or coordinate with metal ions, while the guanidine core can interact with negatively charged sites on proteins or nucleic acids. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Guanidine, N-(1,1-dimethylethyl)-N’-phenyl-N’'-2-thiazolyl-
- Guanidine, N-(1,1-dimethylethyl)-N’-8-quinolinyl-N’'-2-thiazolyl-
Uniqueness
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-bis(2-thiazolyl)- is unique due to the presence of two thiazolyl groups, which enhance its ability to interact with biological targets and increase its potential as a versatile building block in synthetic chemistry. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
72041-77-1 |
|---|---|
Molekularformel |
C11H15N5S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-tert-butyl-1,3-bis(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C11H15N5S2/c1-11(2,3)16-8(14-9-12-4-6-17-9)15-10-13-5-7-18-10/h4-7H,1-3H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
PFSBDLPLNDNMTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=C(NC1=NC=CS1)NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


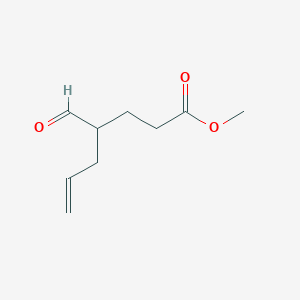
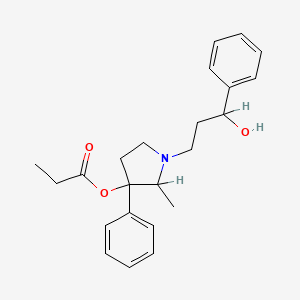

![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)


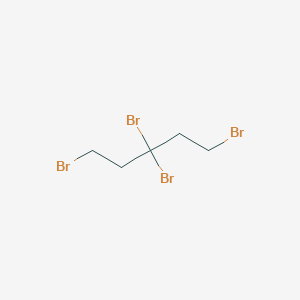
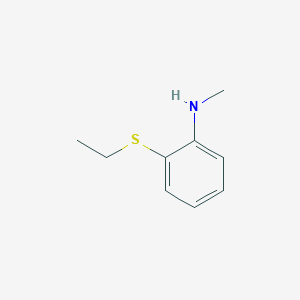
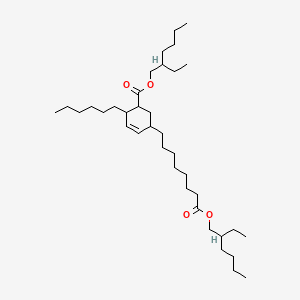
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)


